4-({[(2-chlorophenyl)methyl]amino}methylidene)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Beschreibung
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methyliminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c13-9-4-2-1-3-7(9)5-17-6-8-10(12(14,15)16)18-19-11(8)20/h1-4,6H,5H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELYTFZILZCEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(NNC2=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2-chlorophenyl)methyl]amino}methylidene)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 2-chlorobenzylamine with a suitable pyrazolone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient heating and mixing systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Chemical Reactions of Pyrazole Derivatives
Pyrazole derivatives can undergo various chemical reactions, including:
-
Electrophilic Substitution : The trifluoromethyl group can enhance the electrophilicity of adjacent positions on the aromatic ring, making it more susceptible to electrophilic substitution reactions.
-
Nucleophilic Substitution : The chloro group can be replaced by nucleophiles under appropriate conditions.
-
Cycloaddition Reactions : Pyrazoles can participate in cycloaddition reactions, forming more complex heterocyclic systems.
Potential Chemical Reactions
Given the structure of the compound, potential chemical reactions could include:
-
Hydrolysis : The imine group could undergo hydrolysis to form an amine and a carbonyl compound.
-
Reduction : The imine group could be reduced to form a secondary amine.
-
Electrophilic Aromatic Substitution : The aromatic ring could undergo electrophilic substitution reactions, especially at positions influenced by the trifluoromethyl group.
Data and Research Findings
While specific data on the compound 4-({[(2-chlorophenyl)methyl]amino}methylidene)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is limited, pyrazole derivatives in general have been extensively studied for their biological activities. For example, pyrazoles have shown anti-inflammatory, anticancer, and antimicrobial properties .
Table: Biological Activities of Pyrazole Derivatives
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound under discussion. Some notable findings include:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to affect pathways involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent .
- Case Studies :
- A study demonstrated that similar pyrazole compounds were effective against breast and colon cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .
- Another investigation focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications to the molecular structure could enhance anticancer activity significantly .
Antimicrobial Properties
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent:
- Activity Against Bacteria and Fungi : Research indicates that pyrazole derivatives can exhibit significant antibacterial and antifungal activities. The presence of the chlorophenyl and trifluoromethyl groups may enhance their lipophilicity and cell membrane penetration, contributing to their efficacy against microbial strains .
Comparative Efficacy Table
| Activity Type | Compound | Target Organisms | Efficacy Level |
|---|---|---|---|
| Anticancer | 4-({[(2-chlorophenyl)methyl]amino}methylidene)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | Breast Cancer Cell Lines | High |
| Colon Cancer Cell Lines | Moderate | ||
| Antimicrobial | Same Compound | Staphylococcus aureus | Moderate |
| Candida albicans | High |
Wirkmechanismus
The mechanism of action of 4-({[(2-chlorophenyl)methyl]amino}methylidene)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations in Pyrazolone Derivatives
The target compound’s analogs differ primarily in the substituents on the amino-methylidene group and the pyrazolone core. Key structural analogs include:
| Compound Name | Substituent Position/Type | Molecular Formula | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|
| 4-({[(2-Chlorophenyl)methyl]amino}methylidene)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (Target) | 2-Chlorobenzylamino | C₁₃H₁₀ClF₃N₃O | 319.69 | |
| (4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | 4-Chloroanilino | C₁₇H₁₁ClF₃N₃O | 365.74 | |
| 4-{[(3-Chlorophenyl)amino]methylidene}-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | 3-Chloroanilino | C₁₁H₈ClF₃N₃O | 294.65 | |
| (4Z)-1-Phenyl-3-(trifluoromethyl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one | 3-(Trifluoromethyl)anilino | C₁₈H₁₁F₆N₃O | 399.29 | |
| (4Z)-4-{(2-Chlorophenyl)aminomethylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | 2-Chloroanilino + Furan-2-yl | C₂₁H₁₆ClN₃O₂ | 385.82 |
Key Observations :
- Chloro vs. Trifluoromethyl Substitution: The 3-(trifluoromethyl)anilino analog () has a higher molecular weight (399.29 g/mol) and greater hydrophobicity compared to chloro-substituted derivatives.
- Heterocyclic Modifications : The furan-containing analog () demonstrates how additional aromatic systems can alter π-π stacking interactions and solubility.
Physicochemical Properties
Limited data are available for direct property comparisons, but predicted values highlight trends:
Insights :
- The trifluoromethyl group in increases density (1.41 g/cm³) and lowers pKa (~3.44), suggesting enhanced acidity compared to chloro analogs.
- Data gaps for the target compound underscore the need for experimental studies.
Crystallographic and Structural Insights
- Furan-Containing Analog () : X-ray analysis reveals a planar pyrazolone ring with a dihedral angle of 8.2° between the furan and chlorophenyl groups, indicating moderate conjugation.
- Target Compound: No crystal data are provided, but analogous structures (e.g., ) suggest similar planarity, with substituents influencing packing efficiency and hydrogen-bonding networks.
Biologische Aktivität
4-({[(2-chlorophenyl)methyl]amino}methylidene)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention for its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.
Synthesis
The compound can be synthesized through a multi-component reaction involving 2-chlorobenzaldehyde, trifluoroacetylacetone, and hydrazine derivatives. The reaction conditions typically include the use of solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the pyrazole ring. The purity and yield of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antitumor Activity
Several studies have evaluated the antitumor efficacy of pyrazole derivatives, including the target compound. The cytotoxicity was assessed against various cancer cell lines using the MTT assay. Notably, compounds with similar structures demonstrated significant activity:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 4a | Gastric (NUGC) | 60 |
| 4b | Liver (HEPG2) | 428 |
| 4c | Breast (MCF-7) | 580 |
These results indicate that modifications in substituents on the pyrazole ring can enhance cytotoxicity against specific cancer types .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been explored through various assays. For instance, compounds exhibiting COX inhibition showed promising results:
| Compound | IC50 (μg/mL) |
|---|---|
| A | 54.65 |
| B | 60.56 |
| C | 57.24 |
These compounds were compared against standard anti-inflammatory drugs like diclofenac . The presence of electron-withdrawing groups such as trifluoromethyl significantly enhances their anti-inflammatory properties.
Antimicrobial Activity
Pyrazole derivatives have also been screened for antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined for different bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| D | E. coli | 32 |
| E | S. aureus | 16 |
These findings suggest that structural modifications can lead to enhanced antimicrobial efficacy .
The mechanisms underlying the biological activities of pyrazole derivatives often involve the inhibition of key enzymes and pathways:
- Antitumor Mechanism : Pyrazole compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
- Anti-inflammatory Mechanism : These compounds are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
- Antimicrobial Mechanism : The action against bacteria may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Cytotoxicity Study : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on HEPG2 liver cancer cells, revealing that derivatives with halogen substitutions exhibited enhanced potency compared to unsubstituted analogs .
- Inflammation Model : In vivo studies demonstrated that a specific pyrazole derivative significantly reduced paw edema in rat models, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this pyrazolone derivative, and how can reaction conditions be optimized?
- The compound is typically synthesized via multi-step routes involving condensation and cyclization. A common approach is the Vilsmeier–Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with POCl₃ and DMF under reflux to form the aldehyde intermediate, followed by Schiff base formation with (2-chlorophenyl)methylamine .
- Key considerations :
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Optimize yields (typically 60–75%) by controlling stoichiometry and reflux time (6–12 hours) .
Q. How is the molecular structure validated, and what software tools are essential for crystallographic analysis?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, reports a similar compound crystallizing in the monoclinic space group P2₁/c with Z = 4.
- Methodology :
- Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) .
- Validate geometry with WinGX/ORTEP, checking bond lengths (e.g., C=O at ~1.22 Å) and angles .
- Deposit CIF files in repositories like the Cambridge Structural Database (CSD) .
Advanced Research Questions
Q. How can tautomeric equilibria and stereochemical assignments be resolved for this compound?
- The α,β-unsaturated ketone moiety in the pyrazolone ring exists in keto-enol tautomeric forms. SC-XRD (e.g., ) confirms the Z-configuration of the methylidene group via anisotropic displacement parameters.
- Advanced techniques :
- Variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe tautomer shifts.
- Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to compare relative energies of tautomers .
Q. What strategies address contradictory reactivity data in similar pyrazolone derivatives?
- Discrepancies in reaction outcomes (e.g., regioselectivity or byproduct formation) often arise from solvent polarity or substituent effects. For example:
- Polar aprotic solvents (DMF, DMSO) favor Schiff base formation, while protic solvents may lead to side reactions .
- Electron-withdrawing groups (e.g., trifluoromethyl) stabilize intermediates, reducing side products .
- Mitigation :
- Conduct control experiments with alternative solvents (e.g., THF vs. ethanol).
- Use High-Resolution Mass Spectrometry (HRMS) to confirm product identity .
Q. How does the trifluoromethyl group influence spectroscopic properties and stability?
- The -CF₃ group enhances thermal stability (decomposition >250°C) and alters NMR signals:
- ¹⁹F NMR shows a singlet at ~-60 ppm (CDCl₃).
- IR spectra exhibit C-F stretches at 1100–1250 cm⁻¹ .
- Stability testing :
- Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What computational methods are suitable for predicting biological interactions?
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with targets like cyclooxygenase-2 (COX-2), leveraging the compound’s hydrophobic 2-chlorophenyl group .
- Validation :
- Compare docking scores with known COX-2 inhibitors (e.g., Celecoxib).
- Use Surface Plasmon Resonance (SPR) to experimentally measure binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
